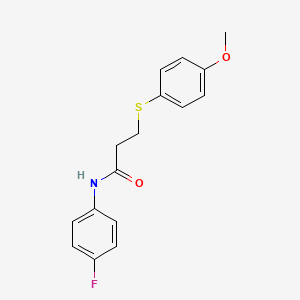

N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide

Description

N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide is a propanamide derivative featuring a 4-fluorophenyl group attached to the amide nitrogen and a 4-methoxyphenylthio moiety at the β-position of the propanamide chain.

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-(4-methoxyphenyl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2S/c1-20-14-6-8-15(9-7-14)21-11-10-16(19)18-13-4-2-12(17)3-5-13/h2-9H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJHELYPDRMICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and 4-methoxythiophenol as the primary starting materials.

Formation of Intermediate: The 4-fluoroaniline is first acylated with a suitable acylating agent to form N-(4-fluorophenyl)acetamide.

Thioether Formation: The N-(4-fluorophenyl)acetamide is then reacted with 4-methoxythiophenol under basic conditions to form the thioether linkage.

Final Product: The intermediate is then subjected to further reaction conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that typically involves the reaction of appropriate thiol derivatives with fluorinated phenyl groups. The structural features of N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide include:

- Fluorophenyl Group : Enhances lipophilicity and biological activity.

- Methoxyphenyl Group : Contributes to the compound's electronic properties and solubility.

- Thioether Linkage : May play a role in the modulation of biological activity.

Antitumor Properties

Recent studies have highlighted the antitumor activities of compounds related to this compound. For instance, derivatives of similar structures have shown promising results against various cancer cell lines.

-

In Vitro Antitumor Activity :

- Compounds with similar structures demonstrated mean growth inhibitory concentrations (GI50) comparable to established chemotherapeutics like 5-fluorouracil and gefitinib, indicating significant antitumor potential .

- The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

-

Case Studies :

- A study involving a series of thioether derivatives showed that certain modifications could enhance antitumor efficacy, suggesting that this compound may also exhibit similar enhancements when structurally optimized.

Antioxidant Activity

The antioxidant properties of compounds related to this compound have been explored, with findings indicating that certain derivatives possess radical scavenging capabilities that are superior to well-known antioxidants like ascorbic acid . This suggests potential applications in oxidative stress-related conditions.

Potential Therapeutic Applications

Given its biological activities, this compound may find applications in several therapeutic areas:

-

Cancer Therapy :

- As a candidate for further development in anticancer drug formulations due to its promising antitumor activity.

- Potential for combination therapies with existing chemotherapeutic agents to enhance efficacy and reduce resistance.

-

Antioxidant Therapy :

- Possible use in formulations aimed at reducing oxidative stress, which is implicated in various diseases including neurodegenerative disorders and cardiovascular diseases.

Data Tables

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, while the thioether linkage can affect its metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural analogues, highlighting differences in substituents, molecular weight, and biological activity:

Key Structural and Functional Differences

Substituent Effects: The target compound lacks heterocyclic moieties (e.g., oxadiazole in 8a or tetrazole in ), which are critical for LOX inhibition or enhanced acidity. Compared to compound 18 , the absence of a nitro/trifluoromethyl group on the amide nitrogen may reduce steric hindrance and alter receptor binding.

Biological Activity Trends :

- Thioether-containing compounds (e.g., compound 18 ) often exhibit improved membrane permeability due to increased lipophilicity .

- Heterocyclic derivatives (e.g., 8a and ) show targeted enzyme inhibition, while simpler propanamides (e.g., compound 19 ) are explored for antimicrobial applications.

Physical Properties :

- The target compound’s calculated molecular weight (~304 g/mol) is lower than derivatives with bulky substituents (e.g., 516 g/mol for 8a ).

- Melting points are influenced by crystallinity; 8a (142–144°C) has a higher melting point than the target compound (unreported), likely due to its rigid oxadiazole core.

Biological Activity

N-(4-fluorophenyl)-3-((4-methoxyphenyl)thio)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorophenyl group and a methoxyphenylthio moiety. These functional groups contribute to its chemical reactivity and biological properties, making it a subject of various studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . In vitro studies have shown its effectiveness against various cancer cell lines, including:

- Breast Cancer (MDA-MB-231) : The compound demonstrated cytotoxic effects with an IC50 value indicating potent activity.

- Leukemia (K-562) : Exhibited strong antiproliferative effects.

- Colon Cancer (HCT-116) : Showed promising results in inhibiting cell growth.

Table 1 summarizes the IC50 values for different cancer cell lines:

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it can inhibit the growth of several bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These include:

- Enzymes and Receptors : The compound may modulate the activity of enzymes involved in cancer pathways or microbial resistance mechanisms.

- Apoptosis Induction : It has been suggested that the compound can induce apoptosis in cancer cells, contributing to its anticancer efficacy.

Case Studies and Research Findings

-

Study on Anticancer Activity :

A study conducted by researchers at the National Cancer Institute evaluated the antiproliferative effects of this compound against a panel of 58 cancer cell lines. Results indicated that it was particularly effective against breast and leukemia cell lines, with growth inhibition percentages exceeding 70% at optimal concentrations . -

Mechanistic Insights :

Research published in Molecules highlighted that the compound's mechanism involves binding to specific receptors that regulate cell proliferation and survival pathways. This interaction leads to downstream effects that promote apoptosis in malignant cells . -

Antimicrobial Studies :

A separate investigation focused on the antimicrobial potential revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.